REACTION_CXSMILES
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S(=O)(=O)(O)O.C([C:9]1[CH:21]=[CH:20][C:19]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][C:11]=2[CH:10]=1)(=O)C.[C:22]([O:25]C(=O)C)(=[O:24])[CH3:23].OO>O.C(O)=O>[C:22]([O:25][C:9]1[CH:21]=[CH:20][C:19]2[C:14]3[C:13](=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:12][C:11]=2[CH:10]=1)(=[O:24])[CH3:23]
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Name
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|
Quantity
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40 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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165 g
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Type
|
reactant
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Smiles
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C(C)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
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Name
|
|
Quantity
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120 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
320 g
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Type
|
solvent
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
120 mL
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Type
|
reactant
|
Smiles
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OO
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Name
|
|
Quantity
|
1 L
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Type
|
solvent
|
Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The solution was stirred for 30 minutes at a room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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it was heated up to 40° C.
|
Type
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STIRRING
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Details
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further stirred for 5 hours
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Duration
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5 h
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Type
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CUSTOM
|
Details
|
the dichloromethane layer was separated
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Type
|
WASH
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Details
|
The dichloromethane layer was washed in order with a saturated sodium carbonate aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
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a sodium hydrogensulfite aqueous solution and water, and then it was dried on anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to obtain a solid matter
|
Type
|
CUSTOM
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Details
|
This was recrystallized from a mixed solvent of heptane-ethyl acetate (1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)OC1=CC=2CC3=CC=CC=C3C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 149 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |